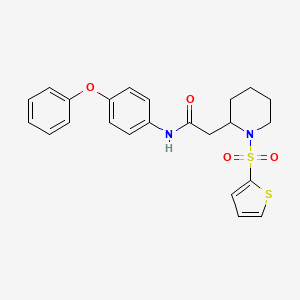
1-(1,2,3,6-tetrahydropyridin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2,3,6-tetrahydropyridin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that features a unique combination of a pyridine ring and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,3,6-tetrahydropyridin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling of the Rings: The final step involves coupling the pyridine and triazole rings through an appropriate linker, such as an ethanone group, under specific reaction conditions (e.g., using a base or catalyst).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2,3,6-tetrahydropyridin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the triazole or pyridine rings, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different substituents on the pyridine or triazole rings, leading to derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as reflux or catalysis.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(1,2,3,6-tetrahydropyridin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be exploited in the development of novel materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 1-(1,2,3,6-tetrahydropyridin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one depends on its specific application:
Molecular Targets: In medicinal applications, the compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound may interfere with cellular pathways, such as signal transduction or metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,3-triazol-1-yl)ethanone: Similar structure but with a different triazole ring.
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)propanone: Similar structure but with a different linker group.
Uniqueness: 1-(1,2,3,6-tetrahydropyridin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific combination of a pyridine ring and a 1,2,4-triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-9(6-13-8-10-7-11-13)12-4-2-1-3-5-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGALSBIMWZRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)



![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)


![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)


![N-ethyl-6-methyl-2-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2831329.png)
![[1-(Oxiran-2-yl)cyclobutyl]methanol](/img/structure/B2831330.png)

![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)
